molecular formula C15H19N5O B15102000 N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B15102000
M. Wt: 285.34 g/mol
InChI Key: BVXPUWYQEQHBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a cyclohexyl group attached to the amide nitrogen and a 5-methyltetrazole substituent at the ortho position of the benzene ring. Benzamide derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity . The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-cyclohexyl-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-10-6-5-9-13(14)15(21)16-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,21)

InChI Key

BVXPUWYQEQHBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or NaBH4.

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Typically, oxidation-resistant products due to the stability of the tetrazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Substituted derivatives of the original compound, depending on the reagents used.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Heterocycle Substituent N-Substituent Key Structural Features References
N-Cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide 5-Methyltetrazole Cyclohexyl Enhanced lipophilicity (cyclohexyl); tetrazole as a polar bioisostere
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide 1,2,3-Triazole + Thiazole Benzyl Dual heterocyclic system; nitro group for electron-withdrawing effects
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole (chloro-substituted) None (amide-linked) Thiazole for enzyme inhibition (PFOR); halogen and fluorine for electronegativity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide None Hydroxyalkyl N,O-bidentate directing group for metal coordination
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate Tetrazole + Benzoxazole Ethyl ester Hybrid heterocyclic system; ester for hydrolytic stability

Key Observations :

  • Tetrazole vs. Triazole/Thiazole : The tetrazole group in the target compound offers higher polarity and metabolic stability compared to triazole or thiazole derivatives, which may influence solubility and target binding .
  • Cyclohexyl vs.
  • Ortho-Substitution : The ortho-positioned tetrazole may sterically hinder interactions compared to para-substituted analogs (e.g., nitrobenzamides in ), affecting receptor binding .
Physicochemical Properties
  • Lipophilicity: Cyclohexyl substitution increases logP compared to morpholino () or hydroxyalkyl groups, favoring passive diffusion .
  • Solubility : The tetrazole’s polarity may improve aqueous solubility relative to thiazole or triazole analogs, though cyclohexyl could counterbalance this .
  • Stability : Tetrazoles are resistant to hydrolysis compared to ester-containing derivatives (), enhancing metabolic stability .

Biological Activity

N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its therapeutic potentials.

Chemical Structure and Properties

This compound features a benzamide core with a cyclohexyl group and a 5-methyl-1H-tetrazole moiety. The tetrazole ring, which contains four nitrogen atoms, is known for its ability to mimic carboxylic acids, allowing the compound to interact with various biological targets, including enzymes and receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, which are common among tetrazole derivatives. Its ability to disrupt bacterial processes makes it a candidate for further exploration in treating infections .
  • Antitumor Potential : Preliminary studies suggest that the compound may exhibit antitumor activity. The presence of the tetrazole ring is often associated with compounds that can inhibit cancer cell proliferation .
  • Enzyme Inhibition : The structural features of this compound allow it to interact with various enzymes, potentially modulating their activity. This characteristic is crucial for developing therapeutic agents targeting specific pathways.

Antimicrobial Studies

In vitro studies have demonstrated that compounds similar to this compound possess significant antibacterial activity. For instance, research on related tetrazole derivatives indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related compounds is essential.

Compound NameStructural FeaturesBiological Activity
N-[2-(1H-Tetrazol-5-yl)phenyl]benzamideTetrazole and phenyl groupAntimicrobial
LosartanAngiotensin II receptor antagonist with a tetrazole ringAntihypertensive
CandesartanSimilar structure to losartanAntihypertensive
N-cycloheptyl-4-(5-methyl-1H-tetrazol-1-yl)benzamideCycloheptyl instead of cyclohexylPotentially similar therapeutic applications

This table illustrates how this compound may offer distinct biological activities compared to other tetrazole derivatives due to its specific substitution pattern.

Q & A

Q. What are the standard synthetic routes for N-cyclohexyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves:

  • Tetrazole ring formation : Sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) under reflux, as described for analogous tetrazole derivatives .
  • Amide coupling : Reacting cyclohexylamine with a pre-synthesized benzoyl chloride intermediate bearing the tetrazole moiety. This step often uses triethylamine (TEA) as a base in dichloromethane (DCM) to neutralize HCl byproducts .
  • Optimization : Temperature control (60–80°C) and solvent selection (e.g., DMF for tetrazole cyclization, DCM for amidation) are critical. Catalysts like CBr₄ may enhance yields in benzamide coupling steps .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Key techniques include:

  • FT-IR : Confirms tetrazole ring vibrations (~1,500–1,600 cm⁻¹ for C=N stretching) and amide C=O peaks (~1,650 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies cyclohexyl protons (δ 1.2–2.1 ppm as multiplet) and methyl groups on the tetrazole ring (δ 2.5 ppm as singlet) .
  • X-ray crystallography : Resolves steric effects of the cyclohexyl group and tetrazole orientation (e.g., intermolecular hydrogen bonding patterns) .

Q. What biological activities have been reported for similar tetrazole-benzamide derivatives?

Structural analogs exhibit:

  • Antimicrobial activity : Tetrazole moieties disrupt bacterial membrane synthesis .
  • Anticancer potential : Benzamide scaffolds inhibit kinases or proteasomes in tumor cells .
  • Enzyme modulation : Methoxy or halogen substituents enhance interactions with targets like P2X7 receptors, implicated in inflammation .

Advanced Research Questions

Q. How do substituents on the benzamide and tetrazole rings influence structure-activity relationships (SAR)?

  • Tetrazole substitution : 5-Methyl groups increase lipophilicity, improving membrane permeability but reducing aqueous solubility .
  • Benzamide modifications : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance binding to hydrophobic enzyme pockets, as seen in thiadiazole-benzamide anticancer agents .
  • Cyclohexyl group : Bulky substituents may sterically hinder target engagement but improve metabolic stability .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., PFOR in anaerobic microbes) by analyzing hydrogen bonds between the tetrazole ring and active-site residues .
  • MD simulations : Assess stability of ligand-receptor complexes over time, highlighting key residues for mutagenesis studies .

Q. How can contradictory bioactivity data across studies be resolved?

  • Purity validation : Use HPLC (≥95% purity) to rule out synthetic byproducts .
  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) .
  • Metabolite screening : LC-MS identifies degradation products that may interfere with activity .

Q. What strategies address poor solubility or bioavailability in preclinical studies?

  • Salt formation : Hydrochloride salts improve aqueous solubility .
  • Nanoformulation : Encapsulation in PLGA nanoparticles enhances cellular uptake .
  • Prodrug design : Esterification of the tetrazole ring increases passive diffusion .

Q. How can reaction pathways be scaled for gram-to-kilogram synthesis?

  • Continuous flow chemistry : Reduces side reactions in tetrazole cyclization by maintaining precise temperature control .
  • Catalyst recycling : Immobilized catalysts (e.g., CBr₄ on silica) improve cost-efficiency in benzamide coupling .

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?

  • Cancer cell lines : MTT assays on HeLa or MCF-7 cells, with normal fibroblast controls (e.g., NIH/3T3) .
  • 3D tumor spheroids : Mimic in vivo drug penetration challenges .

Q. How does the compound interact with combination therapies?

  • Synergy testing : Chou-Talalay method evaluates interactions with cisplatin or PARP inhibitors .
  • Resistance profiling : RNA sequencing identifies upregulated efflux pumps (e.g., P-gp) in resistant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.